2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one
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Overview
Description
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cycloheptenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylphenyl intermediate:
Attachment of the intermediate to a cycloheptenone structure: This step is achieved through a series of reactions, including aldol condensation and subsequent cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cycloheptenone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohex-2-en-1-one: Similar structure but with a cyclohexenone ring instead of cycloheptenone.
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclopent-2-en-1-one: Similar structure but with a cyclopentenone ring.
Uniqueness
The uniqueness of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one is an organic compound characterized by a cycloheptene ring with a ketone functional group and a trifluoromethyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula of this compound is C16H15F3O2. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticonvulsant Properties : Derivatives with trifluoromethyl groups have shown enhanced anticonvulsant activity due to their increased lipophilicity, which facilitates better penetration through biological membranes.
- Anticancer Potential : Similar compounds have been investigated for their potential anticancer properties. The presence of the ketone and trifluoromethyl groups may contribute to the modulation of signaling pathways involved in tumor growth and proliferation.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting neurotransmission and cellular signaling.
- Receptor Interaction : Studies may focus on its binding affinity to G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
Study 1: Anticonvulsant Activity
A study assessed the anticonvulsant properties of a series of trifluoromethyl-substituted compounds. Results indicated that compounds with similar structures exhibited significant protective effects in animal models of epilepsy, suggesting a potential therapeutic application for seizure disorders.
Study 2: Anticancer Evaluation
Another investigation focused on the anticancer activity of derivatives containing the trifluoromethyl group. The results demonstrated that these compounds inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, highlighting their potential as anticancer agents.
Comparative Analysis
The following table summarizes some related compounds and their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(Trifluoromethyl)-4-(phenyl)pyridine | Pyridine ring with trifluoromethyl substitution | Enhanced lipophilicity |
4-Trifluoromethylacetophenone | Aromatic ketone with trifluoromethyl group | Potential anticancer properties |
3-Trifluoromethylbenzaldehyde | Aromatic aldehyde | Used in organic synthesis |
Properties
CAS No. |
918873-21-9 |
---|---|
Molecular Formula |
C16H15F3O2 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohept-2-en-1-one |
InChI |
InChI=1S/C16H15F3O2/c17-16(18,19)13-8-5-4-7-12(13)15(21)10-11-6-2-1-3-9-14(11)20/h4-8H,1-3,9-10H2 |
InChI Key |
DEHJEEXQRUEGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC1)CC(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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